

# Peptide T: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Peptide-T

Cat. No.: B1679561

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An In-depth Examination of its Amino Acid Sequence, Structure, and Mechanism of Action

## Introduction

Peptide T is a synthetic octapeptide that has been a subject of significant research interest due to its potential as an antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).<sup>[1]</sup> Derived from the V2 region of the HIV-1 envelope glycoprotein gp120, Peptide T and its analogs have demonstrated the ability to inhibit viral entry into host cells.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the amino acid sequence, structural features, and mechanism of action of Peptide T, intended for researchers, scientists, and professionals in the field of drug development.

## Amino Acid Sequence and Core Structure

Peptide T is an octapeptide with the following amino acid sequence:

Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT)

The biological activity of Peptide T is primarily attributed to a core pentapeptide sequence:

Thr-Thr-Asn-Tyr-Thr (TTNYT)

This core sequence represents the minimal fragment of Peptide T that retains full activity in blocking the attachment of the HIV envelope to its cellular receptor.

## Structural Characteristics

The three-dimensional structure of Peptide T has been investigated to understand its interaction with its molecular targets. While a definitive high-resolution crystal structure remains to be fully elucidated, modeling studies based on nuclear magnetic resonance (NMR) spectroscopy data have provided valuable insights. These studies suggest that the C-terminal pentapeptide fragment of Peptide T is characterized by the presence of two consecutive reverse turns in the polypeptide chain. This specific conformation is believed to be crucial for its binding to the target receptors and its subsequent antiviral effect.

## Quantitative Analysis of Biological Activity

The biological efficacy of Peptide T and its more stable analog, D-Ala1-peptide T-amide (DAPTA), has been quantified through various in vitro assays. These studies have primarily focused on its ability to inhibit HIV-1 entry by blocking the interaction of the viral envelope protein gp120 with the host cell co-receptor CCR5.

Compound	Assay Type	Target/Ligand	Cell System	IC50 (nM)	Reference
DAPTA	Competitive Binding	gp120 (HIV-1 BaL strain) / CCR5	CCR5+ Cells	0.06	<a href="#">[3]</a> <a href="#">[4]</a>
DAPTA	Competitive Binding	gp120 (HIV-1 CM235 strain) / CCR5	CCR5+ Cells	0.32	<a href="#">[3]</a> <a href="#">[4]</a>

Compound	Assay Type	Virus Strain	Cell System	Inhibition (%)	Concentration (M)	Reference
Peptide T	HIV-1 Replication	R5 and R5/X4 strains	MDMs, microglia, primary CD4+ T cells	60-99	10 <sup>-12</sup> to 10 <sup>-9</sup>	<a href="#">[2]</a>

Compound	Assay Type	Cytokine Measured	Cell System	Effect	Concentration (M)
Peptide T	Cytokine Production	IL-10	Human Th2 cell line and PBMC	Induction	10 <sup>-8</sup>
Peptide T	Cytokine Production	IFN-γ	PBMC	Significant Inhibition	10 <sup>-9</sup>

## Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of Peptide T and its analogs.

### Radioligand Competition Binding Assay

This assay quantifies the ability of a compound (e.g., DAPTA) to inhibit the binding of a radiolabeled ligand (e.g., [<sup>125</sup>I]-gp120) to its receptor (e.g., CCR5) on cell membranes.

Materials:

- Cell Membranes: Preparations from a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).
- Radioligand: [<sup>125</sup>I]-labeled gp120.
- Competitor: Unlabeled DAPTA at a range of concentrations.
- Reagents: Soluble CD4 (sCD4), assay buffer (e.g., 50 mM Tris, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, pH 7.4), wash buffer (assay buffer with 0.5 M NaCl).
- Apparatus: Filtration manifold, glass fiber filters, gamma counter.

Procedure:

- In a 96-well plate, combine cell membranes, a series of dilutions of unlabeled DAPTA, and the radiolabeled gp120 in the presence of sCD4.

- Incubate the mixture to allow for competitive binding to reach equilibrium.
- Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- The concentration of DAPTA that inhibits 50% of the specific binding of the radioligand is determined as the IC<sub>50</sub> value.

## Multinuclear Activation of a Galactosidase Indicator (MAGI) Assay

The MAGI assay is a cell-based assay used to quantify HIV-1 entry into cells. It utilizes a HeLa cell line engineered to express CD4 and an integrated HIV-1 LTR- $\beta$ -galactosidase reporter gene.

### Materials:

- Cells: HeLa-CD4-LTR- $\beta$ -gal cells.
- Virus: HIV-1 stocks of interest.
- Inhibitor: Peptide T at various concentrations.
- Reagents: Cell culture medium, fixing solution (e.g., 1% formaldehyde, 0.2% glutaraldehyde in PBS), staining solution (e.g., 0.4 mg/mL X-Gal, 4 mM potassium ferricyanide, 4 mM potassium ferrocyanide, 2 mM MgCl<sub>2</sub> in PBS).

### Procedure:

- Seed HeLa-CD4-LTR- $\beta$ -gal cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubate the cells with various concentrations of Peptide T.
- Infect the cells with a known amount of HIV-1.

- After a suitable incubation period to allow for viral entry and Tat-mediated transactivation of the LTR, fix the cells.
- Stain the cells with the X-Gal staining solution.
- Infected cells will express  $\beta$ -galactosidase, which cleaves X-Gal to produce a blue precipitate.
- Count the number of blue cells or syncytia under a microscope to determine the extent of viral entry and the inhibitory effect of Peptide T.

## Cytokine Production Assay (ELISA)

This assay measures the effect of Peptide T on the production of specific cytokines by immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs).

### Materials:

- Cells: Freshly isolated human PBMCs.
- Stimulant: A suitable stimulant to induce cytokine production (e.g., phytohemagglutinin (PHA) or anti-CD3 antibody).
- Peptide: Peptide T at various concentrations.
- Reagents: RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin.
- Assay Kit: Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IFN- $\gamma$ , IL-10).

### Procedure:

- Culture PBMCs in a 96-well plate.
- Treat the cells with the stimulant in the presence or absence of different concentrations of Peptide T.

- Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine secretion into the culture supernatant.
- Collect the culture supernatants.
- Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

## Mechanism of Action and Signaling Pathways

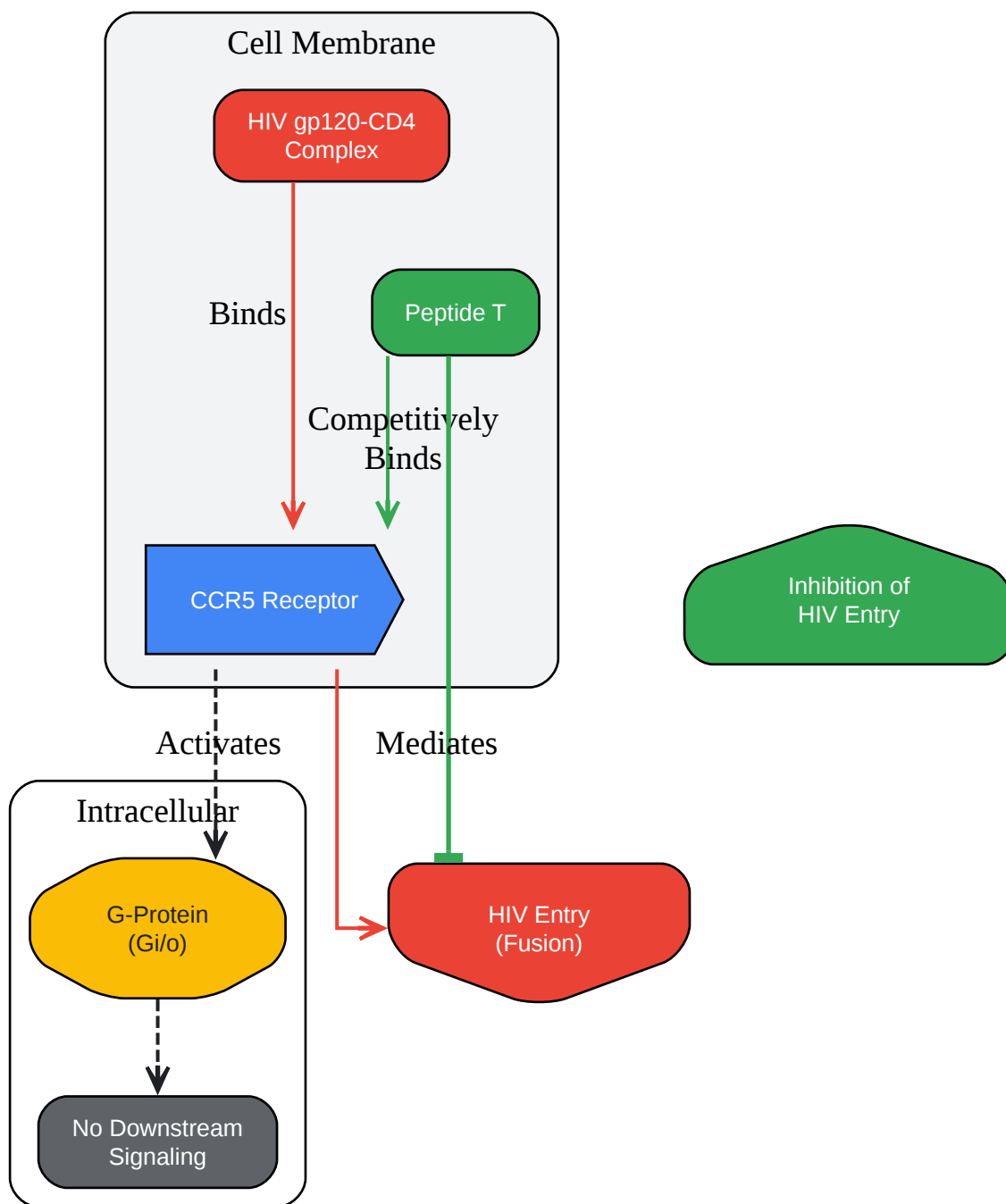
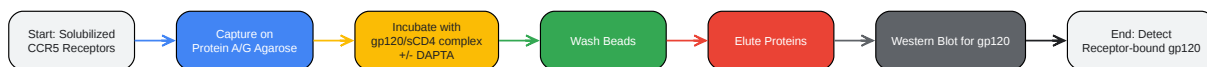
Peptide T exerts its primary antiviral effect by acting as a selective antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic strains of HIV-1. [5] The binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on the surface of T-cells induces a conformational change in gp120, exposing a binding site for a chemokine co-receptor, typically CCR5 or CXCR4. This interaction is essential for the subsequent fusion of the viral and cellular membranes, leading to viral entry.

Peptide T competitively inhibits the binding of gp120 to CCR5, thereby blocking this crucial step in the HIV-1 life cycle. [6] This antagonism is thought to involve steric hindrance, preventing the gp120-CD4 complex from engaging with CCR5.

The binding of chemokines to CCR5 typically initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins. While Peptide T is an antagonist, its interaction with CCR5 can modulate downstream signaling pathways.

## Experimental Workflow for Co-Immunoprecipitation

The following diagram illustrates the workflow to demonstrate that DAPTA prevents the co-immunoprecipitation of the gp120/CD4 complex with the CCR5 receptor.



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